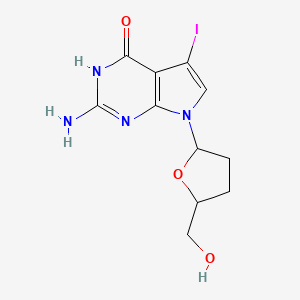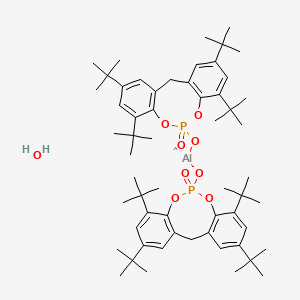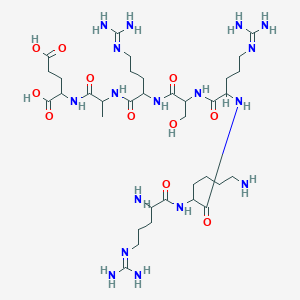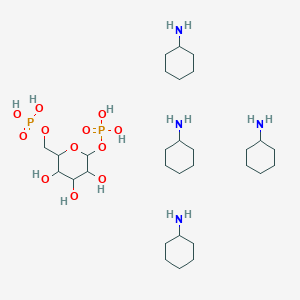
D(+)Glucose-1,6-diphosphate, tetracyclohexylammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D(+)-Glucose-1,6-diphosphate, tetracyclohexylammonium salt is a chemical compound that plays a significant role in various biochemical processes. It is a derivative of glucose, a simple sugar that is essential for energy production in living organisms. This compound is particularly important in the regulation of metabolic pathways and is used in scientific research to study enzyme activities and metabolic functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D(+)-Glucose-1,6-diphosphate, tetracyclohexylammonium salt typically involves the phosphorylation of glucose. This process can be carried out using specific phosphorylating agents under controlled conditions. The reaction generally requires a catalyst and a suitable solvent to facilitate the phosphorylation process. The tetracyclohexylammonium salt form is obtained by neutralizing the phosphorylated glucose with tetracyclohexylammonium hydroxide.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and the purity of the compound at various stages of production.
化学反应分析
Types of Reactions
D(+)-Glucose-1,6-diphosphate, tetracyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into its oxidized form, which can be used to study oxidative metabolic pathways.
Reduction: The compound can be reduced to study the effects of reducing agents on its structure and function.
Substitution: This reaction involves the replacement of one or more functional groups in the compound with other groups, which can be used to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reaction is usually performed under anhydrous conditions to prevent hydrolysis.
Substitution: Various reagents, including halogens and alkylating agents, are used to introduce new functional groups into the compound. The reaction conditions depend on the specific reagent and the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of the compound, as well as substituted derivatives with modified functional groups. These products are used in further studies to understand the biochemical properties and activities of the compound.
科学研究应用
D(+)-Glucose-1,6-diphosphate, tetracyclohexylammonium salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study the properties and reactivity of phosphorylated glucose derivatives.
Biology: The compound is used to investigate metabolic pathways and enzyme activities, particularly those involving glucose metabolism.
Medicine: It is used in research to understand the role of glucose derivatives in cellular processes and to develop potential therapeutic agents.
Industry: The compound is used in the production of biochemical reagents and as a standard in analytical techniques.
作用机制
The mechanism of action of D(+)-Glucose-1,6-diphosphate, tetracyclohexylammonium salt involves its interaction with specific enzymes and metabolic pathways. The compound acts as an inhibitor of hexokinase function and an activator of phosphofructokinase-1 and pyruvate kinase. It also serves as a coenzyme for phosphoglucomutase and a cofactor for phosphopentomutase. These interactions regulate the flow of glucose through various metabolic pathways, influencing energy production and storage in cells .
相似化合物的比较
Similar Compounds
- α-D-Glucose 1,6-bisphosphate potassium salt hydrate
- α-D-Glucose 1-phosphate dipotassium salt hydrate
- α-D-Glucose 1-phosphate disodium salt hydrate
- D-Glucose 6-phosphate disodium salt hydrate
Uniqueness
D(+)-Glucose-1,6-diphosphate, tetracyclohexylammonium salt is unique due to its specific structure and the presence of tetracyclohexylammonium as a counterion. This unique structure enhances its solubility and stability, making it particularly useful in biochemical studies. Additionally, its ability to act as both an inhibitor and activator of key metabolic enzymes distinguishes it from other glucose derivatives .
属性
CAS 编号 |
20514-06-1 |
|---|---|
分子式 |
C30H66N4O12P2 |
分子量 |
736.8 g/mol |
IUPAC 名称 |
cyclohexanamine;[3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/4C6H13N.C6H14O12P2/c4*7-6-4-2-1-3-5-6;7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15/h4*6H,1-5,7H2;2-9H,1H2,(H2,10,11,12)(H2,13,14,15) |
InChI 键 |
KRQDUKGDTPUTQA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1,3-dioxo-2-isoindolyl)methyl]-N,N-diethyl-1-phenyl-1-cyclopropanecarboxamide](/img/structure/B13391052.png)

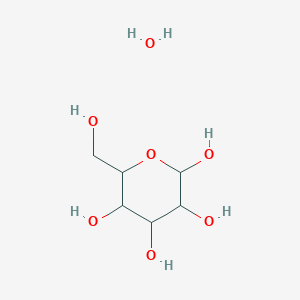
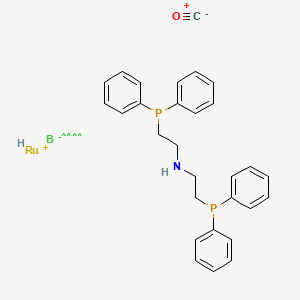
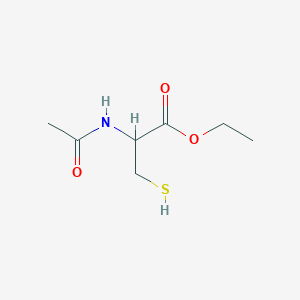
![4-Nitrophenyl N-[(benzyloxy)carbonyl]valinate](/img/structure/B13391084.png)
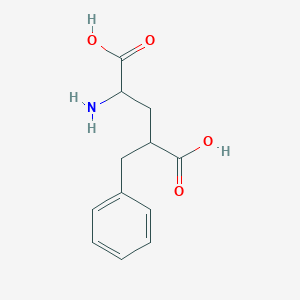
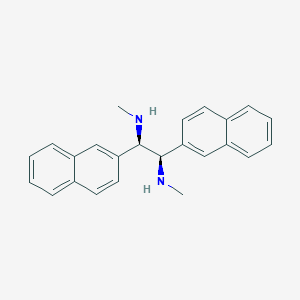
![(1R,9S)-7,11-diazatricyclo[7.3.1.0(2),]trideca-2,4-dien-6-one hydrochloride](/img/structure/B13391108.png)
![Cirsitakaoside pound>>2-[4-(b-D-Glucopyranosyloxy)phenyl]-5-hydroxy-6,7-dimethoxy-4H-1-Benzopyran-4-one; 5,4-Dihydroxy-6,7-dimethoxyflavone 4-O-b-D-glucoside](/img/structure/B13391115.png)
